molecular formula C8H15NO2 B8406186 N-acetyl-2-keto-3-amino-4-methylpentane

N-acetyl-2-keto-3-amino-4-methylpentane

Cat. No. B8406186
M. Wt: 157.21 g/mol
InChI Key: XGCMPDWANHAGBK-UHFFFAOYSA-N
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Patent
US05274094

Procedure details

A mixture of L-valine (25.0 g, 0.21 mol), acetic anhydride (60.5 ml, 0.64 mol), pyridine (52 ml, 0.64 mol) and 4-dimethylaminopyridine (2.0 g, 16.6 mmol) was heated at reflux overnight. The reaction mixture was allowed to cool to room temperature and methanol added with rapid stirring. The mixture was concentrated under reduced pressure to give an oil which was dissolved in diethyl ether (250 ml), washed with 2M hydrochloric acid (150 ml), saturated aqueous sodium hydrogen carbonate (150 ml) and brine (150 ml) dried over anhydrous magnesium sulphate, filtered and evaporated. Distillation under reduced pressure gave N-acetyl-2-keto-3-amino-4-methylpentane (6.3 g, 19%) as a viscous straw coloured oil (76°-78° C. @ 1.5 mm Hg).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
60.5 mL
Type
reactant
Reaction Step One
Quantity
52 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C@H:2]([C:6]([OH:8])=O)[CH:3]([CH3:5])[CH3:4].[C:9](OC(=O)C)(=[O:11])[CH3:10].N1C=CC=C[CH:17]=1.CO>CN(C)C1C=CN=CC=1.C(OCC)C>[C:9]([NH:1][CH:2]([CH:3]([CH3:5])[CH3:4])[C:6](=[O:8])[CH3:17])(=[O:11])[CH3:10]

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
N[C@@H](C(C)C)C(=O)O
Name
Quantity
60.5 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
52 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
2 g
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Three
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give an oil which
WASH
Type
WASH
Details
washed with 2M hydrochloric acid (150 ml), saturated aqueous sodium hydrogen carbonate (150 ml) and brine (150 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
DISTILLATION
Type
DISTILLATION
Details
Distillation under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)NC(C(C)=O)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 6.3 g
YIELD: PERCENTYIELD 19%
YIELD: CALCULATEDPERCENTYIELD 19.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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